molecular formula C5H6N2O2S B14417921 2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione CAS No. 86072-13-1

2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione

Cat. No.: B14417921
CAS No.: 86072-13-1
M. Wt: 158.18 g/mol
InChI Key: LDCCNEAKOSGTAP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione is a heterocyclic compound that belongs to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its unique structure, which includes a fused ring system containing both imidazole and thiazole rings. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiohydantoins with aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione in the presence of a catalytic amount of p-toluene sulfonic acid . This one-pot, three-component reaction is carried out under solvent-free conditions at elevated temperatures to yield the desired imidazo[2,1-b][1,3]thiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazole derivatives .

Scientific Research Applications

2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione stands out due to its unique fused ring structure, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

86072-13-1

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2,3-dihydroimidazo[2,1-b][1,3]thiazole 1,1-dioxide

InChI

InChI=1S/C5H6N2O2S/c8-10(9)4-3-7-2-1-6-5(7)10/h1-2H,3-4H2

InChI Key

LDCCNEAKOSGTAP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=NC=CN21

Origin of Product

United States

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